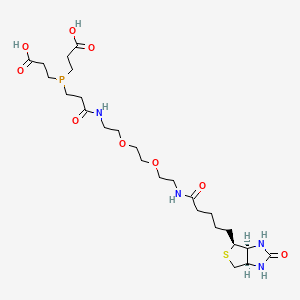

TCEP-biotin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-[[3-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethylamino]-3-oxopropyl]-(2-carboxyethyl)phosphanyl]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H43N4O9PS/c30-20(4-2-1-3-19-24-18(17-40-19)28-25(36)29-24)26-8-10-37-12-13-38-11-9-27-21(31)5-14-39(15-6-22(32)33)16-7-23(34)35/h18-19,24H,1-17H2,(H,26,30)(H,27,31)(H,32,33)(H,34,35)(H2,28,29,36)/t18-,19-,24-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMEDGEBIWBYIRE-JXQFQVJHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCNC(=O)CCP(CCC(=O)O)CCC(=O)O)NC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCNC(=O)CCP(CCC(=O)O)CCC(=O)O)NC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H43N4O9PS | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

606.7 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

TCEP-Biotin: A Chemoproteomic Probe for the In-Depth Analysis of Protein Crotonylation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Central Point: TCEP-biotin has emerged as a specialized chemical probe primarily utilized for the selective detection and enrichment of proteins bearing lysine crotonylation, a crucial post-translational modification (PTM) implicated in various cellular processes. This guide details the mechanism, applications, and methodologies associated with the use of this compound in research, with a focus on its application in proteomics and the study of histone modifications.

This compound is a biotinylated derivative of tris(2-carboxyethyl)phosphine (TCEP), a well-known reducing agent. However, in this context, its phosphine moiety engages in a specific chemical reaction with crotonylated lysine residues, enabling the covalent attachment of a biotin tag. This biotin tag then serves as a high-affinity handle for the capture and analysis of these modified proteins using streptavidin-based techniques.[1][2][3]

Core Applications in Research

The principal application of this compound is in the identification and quantification of crotonylated proteins from complex biological samples. This has been particularly impactful in the field of epigenetics, where histone crotonylation is recognized as an important regulatory mark.

Key research applications include:

-

Detection and Enrichment of Crotonylated Proteins: this compound allows for the specific labeling of crotonylated proteins, which can then be detected by western blotting using streptavidin-HRP conjugates or enriched for further analysis using streptavidin-coated beads.[2]

-

Identification of Crotonylation Sites: By enriching crotonylated proteins or peptides, this compound facilitates their identification and the mapping of specific crotonylation sites by mass spectrometry.

-

Quantitative Proteomics: In conjunction with quantitative mass spectrometry techniques, this compound can be used to assess changes in protein crotonylation levels across different cellular states or in response to various stimuli.

-

Study of Histone Modifications: A primary focus of this compound research has been the investigation of histone crotonylation, a key epigenetic modification involved in the regulation of gene expression.[2]

Mechanism of Action and Experimental Workflow

The utility of this compound as a probe for lysine crotonylation stems from the specific reactivity of the phosphine group with the α,β-unsaturated carbonyl moiety of the crotonyl group. This reaction results in a stable covalent adduct, effectively tagging the crotonylated protein with biotin.

The general experimental workflow for the use of this compound in proteomics is as follows:

-

Cell Lysis and Protein Extraction: Cells or tissues are lysed to release their protein content. For studies focusing on histones, an acid extraction protocol is typically employed.

-

Labeling with this compound: The protein lysate is incubated with this compound to allow for the specific labeling of crotonylated proteins.

-

Enrichment of Biotinylated Proteins: Streptavidin-conjugated magnetic beads are used to capture the this compound-labeled proteins.

-

Downstream Analysis: The enriched proteins can be analyzed by western blotting or eluted and prepared for analysis by mass spectrometry.

Below is a diagram illustrating the experimental workflow for the enrichment of crotonylated proteins using this compound for mass spectrometry analysis.

Quantitative Data Presentation

While a specific research article with a comprehensive quantitative data table derived from a this compound experiment was not identified within the search results, the principles of quantitative proteomics are directly applicable. The data would typically be presented in a table format, comparing the abundance of identified crotonylated proteins between different experimental conditions. The following is a representative table structure based on common quantitative proteomics data presentation.

| Protein ID | Gene Name | Protein Description | Fold Change (Condition 2 vs. 1) | p-value | Number of Unique Peptides |

| P68431 | H3-3A | Histone H3.3 | 2.5 | 0.001 | 5 |

| Q71DI3 | H2B1K | Histone H2B type 1-K | -1.8 | 0.023 | 3 |

| P0C0S8 | H4 | Histone H4 | 1.5 | 0.045 | 4 |

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound, synthesized from the available literature.

Protocol 1: Labeling and Detection of Crotonylated Histones by Western Blot

This protocol is adapted from the foundational work describing the this compound probe and general histone western blotting procedures.

1. Histone Extraction (Acid Extraction Method) a. Harvest cells and wash with PBS. b. Resuspend the cell pellet in a hypotonic lysis buffer and incubate on ice. c. Isolate nuclei by centrifugation. d. Resuspend the nuclear pellet in 0.2 M HCl and incubate on ice to extract histones. e. Centrifuge to pellet debris and collect the supernatant containing histones. f. Precipitate histones with trichloroacetic acid (TCA). g. Wash the histone pellet with acetone and air dry. h. Resuspend the histone pellet in ultrapure water.

2. This compound Labeling a. To 50 µg of extracted histones in a suitable buffer (e.g., PBS, pH 7.4), add this compound to a final concentration of 4 mM. b. Incubate the reaction at 37°C for 1 hour.

3. SDS-PAGE and Western Blotting a. Add LDS sample buffer to the labeled histone sample and heat at 95°C for 5 minutes. b. Load the sample onto a 15% Bis-Tris gel for optimal resolution of histones. c. Perform electrophoresis until the dye front nears the bottom of the gel. d. Transfer the proteins to a 0.2 µm nitrocellulose membrane. e. Block the membrane with 5% BSA in TBST for 1 hour at room temperature. f. Incubate the membrane with a streptavidin-HRP conjugate (diluted in blocking buffer) for 1 hour at room temperature. g. Wash the membrane extensively with TBST. h. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Protocol 2: Enrichment of Crotonylated Proteins for Mass Spectrometry

This protocol outlines the steps for enriching this compound labeled proteins for subsequent proteomic analysis.

1. Protein Lysate Preparation and Labeling a. Prepare a total protein lysate from cells or tissues in a buffer compatible with the this compound reaction (e.g., PBS with protease inhibitors). b. Quantify the protein concentration. c. In a volume of 1 mL, take 1 mg of protein and add this compound to a final concentration of 4 mM. d. Incubate at 37°C for 1 hour.

2. Affinity Purification a. Add streptavidin-conjugated magnetic beads to the labeled lysate and incubate for 2 hours at 4°C with rotation to allow for binding. b. Pellet the beads using a magnetic stand and discard the supernatant. c. Wash the beads sequentially with high-stringency buffers to remove non-specifically bound proteins. A typical washing series could be: i. 1% SDS in PBS ii. 8 M urea in PBS iii. PBS with 0.1% Tween-20 d. Perform a final wash with PBS to remove residual detergents.

3. Elution and Sample Preparation for Mass Spectrometry a. Elute the bound proteins from the beads. Since the this compound linkage is covalent, elution is typically performed by boiling the beads in SDS-PAGE sample buffer or by on-bead digestion. b. For on-bead digestion, resuspend the beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate) containing a denaturant like urea. c. Reduce the disulfide bonds with DTT and alkylate with iodoacetamide. d. Add trypsin and incubate overnight at 37°C. e. Collect the supernatant containing the digested peptides. f. Desalt the peptides using a C18 StageTip before LC-MS/MS analysis.

Signaling Pathways and Logical Relationships

This compound is a tool for identifying proteins with a specific post-translational modification rather than a direct participant in signaling pathways. Therefore, a diagram of a signaling pathway is not directly applicable. However, the logical relationship in the chemical reaction that underpins the utility of this compound can be visualized.

The following diagram illustrates the reaction between this compound and a crotonylated lysine residue.

Conclusion

This compound is a powerful and specific tool for the study of protein crotonylation. Its ability to covalently label and introduce a biotin tag onto crotonylated proteins enables their effective detection and enrichment from complex biological samples. The methodologies outlined in this guide provide a framework for researchers to employ this compound in their investigations into the roles of protein crotonylation in health and disease. While the primary application remains the study of lysine crotonylation, the underlying chemical principle may offer avenues for the development of probes for other post-translational modifications with similar chemical functionalities.

References

TCEP-Biotin: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Tris(2-carboxyethyl)phosphine-biotin (TCEP-biotin) is a chemoselective probe designed for the specific labeling and enrichment of proteins modified with lysine crotonylation, a recently discovered post-translational modification. This molecule uniquely combines the disulfide-reducing phosphine core of TCEP with a biotin handle, enabling the covalent tagging of crotonylated lysine residues. This allows for their subsequent detection and isolation using avidin or streptavidin-based affinity purification techniques. This guide provides an in-depth overview of the chemical structure, properties, and applications of this compound, complete with experimental protocols and workflow visualizations.

Chemical Structure and Properties

This compound is a biotinylated derivative of the reducing agent tris(2-carboxyethyl)phosphine (TCEP). The core TCEP structure is responsible for the selective reaction with the α,β-unsaturated carbonyl of crotonylated lysine, while the biotin moiety allows for high-affinity capture.

Chemical Structure:

Quantitative Data Summary:

| Property | Value | References |

| Chemical Formula | C25H43N4O9PS | [1][2] |

| Molecular Weight | 606.7 g/mol | [1][2] |

| CAS Number | 2227020-26-8 | [1] |

| Appearance | Crystalline solid | |

| Purity | ≥95% | |

| Solubility | DMF: 25 mg/mLDMSO: 25 mg/mLEthanol: 25 mg/mLPBS (pH 7.2): 0.15 mg/mL | |

| Storage | Store at -20°C | |

| Stability | ≥ 4 years at -20°C |

Experimental Protocols

Labeling of Crotonylated Proteins with this compound

This protocol describes the general procedure for labeling crotonylated proteins in a complex mixture, such as cell lysates or purified protein samples.

Materials:

-

This compound probe

-

Protein sample (e.g., cell lysate, purified histones)

-

Reaction Buffer (e.g., PBS, HEPES)

-

DMSO (for dissolving this compound)

Procedure:

-

Prepare this compound stock solution: Dissolve this compound in DMSO to a stock concentration of 40 mM.

-

Prepare protein sample: Adjust the protein concentration of your sample in the desired reaction buffer.

-

Labeling reaction: Add the this compound stock solution to the protein sample to a final concentration of 4 mM.

-

Incubation: Incubate the reaction mixture for 1 hour at 37°C. For less abundant proteins or to optimize labeling, the incubation time can be extended.

-

Quenching (Optional): The reaction can be stopped by adding a reducing agent like DTT to a final concentration of 20 mM, though for many downstream applications this is not necessary.

-

The biotinylated protein sample is now ready for downstream applications such as affinity purification or Western blot analysis.

Affinity Purification of this compound Labeled Proteins

This protocol outlines the enrichment of biotinylated proteins using streptavidin-coated magnetic beads.

Materials:

-

This compound labeled protein sample

-

Streptavidin-coated magnetic beads

-

Binding/Wash Buffer (e.g., PBS with 0.1% Tween-20)

-

Elution Buffer (e.g., 1% SDS, 20 mM TCEP, 2 mM biotin in 50 mM Ammonium Bicarbonate)

-

Magnetic rack

Procedure:

-

Bead Preparation: Resuspend the streptavidin magnetic beads in Binding/Wash Buffer. Place the tube on a magnetic rack to pellet the beads and discard the supernatant. Repeat this wash step twice.

-

Binding: Add the this compound labeled protein sample to the washed beads. Incubate for 4 hours at 4°C with gentle rotation to allow for binding of the biotinylated proteins to the streptavidin beads.

-

Washing: Pellet the beads using the magnetic rack and discard the supernatant. Wash the beads five times with Binding/Wash Buffer to remove non-specifically bound proteins.

-

Elution: To elute the bound proteins, add the Elution Buffer to the beads and boil at 100°C for 20 minutes. The TCEP and excess biotin in the elution buffer will help to disrupt the biotin-streptavidin interaction.

-

Sample Collection: Place the tube on the magnetic rack and carefully collect the supernatant containing the enriched crotonylated proteins. This sample can then be used for downstream analysis such as mass spectrometry or Western blotting.

On-Bead Digestion for Mass Spectrometry Analysis

For proteomic analysis, on-bead digestion is a common method to identify the enriched proteins.

Materials:

-

Protein-bound streptavidin beads from the affinity purification protocol

-

Reduction Buffer (5 mM TCEP in 50 mM Ammonium Bicarbonate)

-

Alkylation Buffer (11 mM Iodoacetamide in 50 mM Ammonium Bicarbonate)

-

Trypsin solution (e.g., sequencing grade)

-

Digestion Buffer (e.g., 50 mM Ammonium Bicarbonate)

Procedure:

-

Reduction: After the final wash step of the affinity purification, resuspend the beads in Reduction Buffer and incubate for 30 minutes at 55°C with shaking.

-

Alkylation: Cool the sample to room temperature. Add Alkylation Buffer and incubate for 30 minutes in the dark at room temperature with shaking.

-

Digestion: Pellet the beads on a magnetic rack and discard the supernatant. Wash the beads once with Digestion Buffer. Resuspend the beads in Digestion Buffer containing trypsin.

-

Incubation: Incubate overnight at 37°C with shaking to allow for complete digestion of the proteins into peptides.

-

Peptide Collection: Pellet the beads on the magnetic rack and collect the supernatant containing the digested peptides. The peptides are now ready for desalting and subsequent mass spectrometry analysis.

Visualizations

The following diagrams illustrate key workflows involving this compound.

Caption: Workflow for labeling and purification of crotonylated proteins.

References

The Advent of TCEP-Biotin: A Technical Guide to a Chemoselective Probe for Protein Crotonylation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, development, and application of Tris(2-carboxyethyl)phosphine-biotin (TCEP-biotin) probes. Initially recognized for its role as a potent reducing agent, a biotinylated derivative of TCEP has emerged as a highly specific chemoselective tool for the study of protein crotonylation, a crucial post-translational modification (PTM) implicated in various cellular processes. This document details the probe's mechanism of action, provides structured quantitative data, and offers detailed experimental protocols for its use in enriching and identifying crotonylated proteins. Furthermore, it includes visual diagrams to elucidate the underlying chemical reactions and experimental workflows, serving as a practical resource for researchers in proteomics, cell biology, and drug discovery.

Introduction: From a Reducing Agent to a Specific PTM Probe

Tris(2-carboxyethyl)phosphine (TCEP) is a well-established reducing agent in protein biochemistry, valued for its odorless nature and efficacy in breaking disulfide bonds. The journey of TCEP into the realm of specific PTM probes was initiated by a serendipitous discovery. Researchers observed an unexpected covalent adduction of TCEP to crotonylated lysine residues during their work on the chemical synthesis of modified proteins. This observation laid the groundwork for the development of a novel chemical tool.

The core innovation was the modification of the TCEP scaffold to include a biotin handle, creating the this compound probe. This dual-functionality molecule retains the specific reactivity of the phosphine group towards the α,β-unsaturated system of crotonylated lysine while enabling the subsequent enrichment and detection of the labeled proteins through the high-affinity interaction between biotin and streptavidin. This chemoselective ligation strategy offers a powerful alternative to antibody-based methods for studying protein crotonylation, which can be limited by cost, specificity, and epitope accessibility.

Mechanism of Action: A Specific Conjugate Addition

The reactivity of the this compound probe is centered on the nucleophilic nature of the central phosphorus atom of the TCEP moiety. This phosphine undergoes a conjugate addition reaction with the electrophilic β-carbon of the α,β-unsaturated carbonyl system present in the crotonyl group of a modified lysine residue. This reaction is highly specific to this type of Michael acceptor and does not occur with other lysine acylations such as acetylation, which lack the reactive unsaturated bond.

The reaction proceeds cleanly under aqueous conditions and at physiological pH, resulting in a stable covalent bond between the this compound probe and the crotonylated protein. The biotin tag is thus selectively and covalently attached to crotonylated proteins, enabling their subsequent capture and analysis.

Quantitative Data Summary

The effective use of this compound probes relies on optimized experimental parameters. The following tables summarize key quantitative data gathered from various studies to guide experimental design.

Table 1: Recommended Reagent Concentrations for this compound Labeling

| Reagent/Parameter | Concentration/Value | Cell/Protein Type | Reference |

| This compound Probe | 4 mM | Semi-synthetic mononucleosomes | |

| TCEP (for reduction) | 5-50 mM | General protein disulfide reduction | |

| TCEP (for reduction) | 5 mM | Proteins in 8M Urea for MS | |

| TCEP (for reduction) | 20 mM | Elution buffer for biotinylated proteins | |

| Iodoacetamide (Alkylation) | 10 mM | Proteins in 8M Urea for MS | |

| Dithiothreitol (DTT) (Elution) | 10 mM | Elution of biotinylated peptides |

Table 2: Incubation Conditions for this compound Labeling and Enrichment

| Step | Temperature (°C) | Time | Notes | Reference |

| This compound Labeling | 37 | 1 hour to overnight | Robust signal detected after 1 hour | |

| Disulfide Reduction (TCEP) | Room Temperature | < 5 minutes | For general disulfide reduction | |

| Disulfide Reduction (TCEP) | 55 | 20 minutes | For proteins in 8M Urea | |

| Alkylation (Iodoacetamide) | Room Temperature (in dark) | 20 minutes | Following reduction | |

| Affinity Enrichment (Streptavidin beads) | 4 | Overnight | For capture of biotinylated molecules | |

| Elution (DTT) | 37 | 2 x 60 minutes | For cleavable biotin linkers |

Detailed Experimental Protocols

This section provides detailed methodologies for the application of this compound probes in the enrichment of crotonylated proteins from cell lysates for subsequent mass spectrometry analysis.

Protocol 1: Labeling and Enrichment of Crotonylated Proteins

This protocol is adapted from the foundational study by Bos and Muir (2018) and general proteomics workflows.

Materials:

-

Cells expressing crotonylated proteins

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

This compound probe solution (100 mM stock in DMSO)

-

Streptavidin-agarose or magnetic beads

-

Wash Buffer 1 (e.g., 1% SDS in PBS)

-

Wash Buffer 2 (e.g., 8 M urea in 50 mM Tris-HCl, pH 8.0)

-

Wash Buffer 3 (e.g., 50 mM Tris-HCl, pH 8.0)

-

Elution Buffer (e.g., 2% SDS, 50 mM Tris-HCl, pH 8.0, containing 20 mM DTT for cleavable linkers, or boiling in SDS-PAGE loading buffer for non-cleavable linkers)

Procedure:

-

Cell Lysis: Harvest cells and lyse them in an appropriate lysis buffer on ice. Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

-

This compound Labeling:

-

To the clarified lysate, add the this compound probe to a final concentration of 4 mM.

-

Incubate the reaction mixture at 37°C for at least 1 hour with gentle agitation. Overnight incubation can be performed for potentially low-abundance targets.

-

-

Affinity Purification:

-

Add pre-washed streptavidin beads to the lysate and incubate at 4°C overnight with rotation to capture the biotinylated proteins.

-

Pellet the beads by centrifugation and discard the supernatant.

-

-

Washing:

-

Wash the beads sequentially with Wash Buffer 1, Wash Buffer 2, and Wash Buffer 3 to remove non-specifically bound proteins. Perform each wash multiple times.

-

-

Elution:

-

Elute the captured proteins from the beads using an appropriate elution buffer. For mass spectrometry analysis, on-bead digestion is often preferred.

-

Protocol 2: On-Bead Digestion for Mass Spectrometry

Materials:

-

Beads with captured biotinylated proteins from Protocol 1

-

Reduction Buffer (e.g., 10 mM DTT in 50 mM Ammonium Bicarbonate)

-

Alkylation Buffer (e.g., 55 mM iodoacetamide in 50 mM Ammonium Bicarbonate)

-

Trypsin solution (mass spectrometry grade)

-

Quenching Solution (e.g., formic acid)

Procedure:

-

Reduction and Alkylation:

-

Resuspend the beads in Reduction Buffer and incubate at 56°C for 1 hour.

-

Cool the sample to room temperature and add Alkylation Buffer. Incubate in the dark at room temperature for 45 minutes.

-

-

Tryptic Digestion:

-

Wash the beads with 50 mM Ammonium Bicarbonate to remove DTT and iodoacetamide.

-

Resuspend the beads in 50 mM Ammonium Bicarbonate and add trypsin.

-

Incubate overnight at 37°C with shaking.

-

-

Peptide Collection and Desalting:

-

Centrifuge the beads and collect the supernatant containing the digested peptides.

-

Perform a second elution with a high-organic solvent (e.g., 50% acetonitrile, 0.1% formic acid) and combine the supernatants.

-

Desalt the peptides using a C18 StageTip or equivalent before mass spectrometry analysis.

-

TCEP-biotin solubility and stability information

An In-depth Technical Guide to the Solubility and Stability of TCEP-Biotin

For researchers, scientists, and drug development professionals, understanding the physicochemical properties of reagents is paramount for reproducible and reliable results. This guide provides a detailed technical overview of the solubility and stability of Tris(2-carboxyethyl)phosphine-biotin (this compound), a biotinylated reducing agent and affinity probe used for applications such as the study of protein lysine crotonylation.

Overview of this compound

This compound is a derivative of TCEP, a potent, odorless, and thiol-free reducing agent, which has been conjugated to biotin.[1][2] This bifunctional molecule combines the disulfide-reducing capability of the TCEP phosphine group with the high-affinity binding of biotin to streptavidin, making it a valuable tool for the detection and immobilization of target molecules.[1] Its primary application has been as an affinity probe for protein lysine crotonylation.[1][3]

Solubility of this compound

The solubility of this compound is a critical factor for its effective use in various experimental settings. It exhibits good solubility in common organic solvents but is significantly less soluble in aqueous buffers. Sonication may be recommended to facilitate dissolution, particularly in aqueous solutions.

Quantitative Solubility Data

The following table summarizes the reported solubility of this compound in several common laboratory solvents. Researchers should note that values may vary slightly between suppliers.

| Solvent | Concentration (mg/mL) | Molar Concentration (mM)* | Notes | Source(s) |

| Dimethylformamide (DMF) | 15 - 25 mg/mL | 24.7 - 41.2 mM | Crystalline solid dissolves to form a solution. | |

| Dimethyl sulfoxide (DMSO) | 16 - 25 mg/mL | 26.4 - 41.2 mM | Crystalline solid dissolves to form a solution. | |

| Ethanol | 16 - 25 mg/mL | 26.4 - 41.2 mM | Crystalline solid dissolves to form a solution. | |

| PBS (pH 7.2) | 0.1 - 0.15 mg/mL | 0.16 - 0.25 mM | Sonication is recommended to aid dissolution. |

*Molar concentration calculated based on a molecular weight of 606.67 g/mol .

Experimental Protocol: Preparing this compound Solutions

The standard workflow involves creating a concentrated stock solution in an organic solvent, which can then be diluted into the final aqueous reaction buffer.

Objective: To prepare a working solution of this compound for a typical labeling experiment.

Materials:

-

This compound, solid (crystalline)

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Aqueous reaction buffer (e.g., HEPES, Tris, Borate; avoid phosphate buffers for long-term stability)

-

Vortex mixer

-

Microcentrifuge

Methodology:

-

Equilibration: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

-

Stock Solution Preparation: Add the appropriate volume of anhydrous DMSO to the vial to create a concentrated stock solution (e.g., 10-25 mg/mL). For instance, to prepare a 10 mM stock, dissolve 1 mg of this compound in approximately 165 µL of DMSO.

-

Dissolution: Vortex the solution thoroughly until all the solid has dissolved. A brief centrifugation can be performed to collect the solution at the bottom of the tube. This stock solution can typically be stored at -20°C for several months.

-

Working Solution Preparation: Immediately before use, dilute the stock solution into the final aqueous reaction buffer to the desired working concentration (e.g., 50-200 µM). Ensure the final concentration of DMSO is compatible with the experimental system.

Visualization: Workflow for this compound Solubilization

Stability of this compound

The stability of this compound is primarily dictated by the phosphine group, which is susceptible to oxidation. Understanding the factors that influence its stability is crucial for ensuring its reductive activity is maintained.

Factors Affecting Stability

While specific long-term stability data for this compound in solution is not widely published, extensive information is available for its parent compound, TCEP. The stability of the TCEP moiety is expected to be representative for this compound.

-

Solid Form: As a crystalline solid, this compound is highly stable, with a reported shelf life of at least four years when stored properly at -20°C. It should be protected from direct sunlight.

-

pH: TCEP is stable over a wide pH range, from acidic to alkaline conditions (pH 1.5-8.5). This makes it more versatile than other reducing agents like DTT, which are less effective at acidic pH.

-

Buffer Composition: TCEP is notably unstable in phosphate buffers, especially at or near neutral pH. In a 0.35M phosphate-buffered saline (PBS) solution at pH 7.0, TCEP can be completely oxidized within 72 hours. For this reason, buffers such as Tris, HEPES, or borate are recommended for preparing this compound working solutions.

-

Aqueous Solutions: Stock solutions of TCEP are reported to be stable for up to 3 months when stored at -20°C. However, it is best practice to prepare aqueous working solutions immediately before use.

Quantitative Stability Data (Inferred from TCEP)

| Condition | Observation | Recommendation | Source(s) |

| Solid Storage | Stable for ≥ 4 years at -20°C. | Store solid at -20°C, protected from light. | |

| pH Range | Retains reducing power over a wide pH range (1.5-8.5). | Suitable for use in both acidic and basic buffers. | |

| Phosphate Buffer (PBS, pH 7.0) | Significant oxidation occurs; can be complete within 72 hours. | Prepare fresh immediately before use; do not store in PBS. | |

| Non-Phosphate Buffers (Tris, HEPES, Borate) | High stability; <20% oxidation after three weeks at room temp. | Preferred buffers for preparing and storing solutions. | |

| Aqueous Stock Solution | Stable for up to 3 months at -20°C. | Aliquot and freeze stock solutions to avoid freeze-thaw cycles. |

Experimental Protocol: General Stability Assessment

Objective: To provide a general framework for assessing the stability of a this compound solution under specific experimental conditions.

Materials:

-

This compound stock solution (e.g., in DMSO)

-

Test buffer(s) of interest (e.g., PBS pH 7.4, Tris pH 8.0)

-

Ellman's Reagent (DTNB) for quantifying reducing potential

-

Spectrophotometer

Methodology:

-

Sample Preparation: Prepare a fresh solution of this compound in the test buffer at a defined concentration (e.g., 1 mM).

-

Incubation: Store the solution under the desired conditions (e.g., 4°C, room temperature, 37°C).

-

Time Points: At various time points (e.g., 0, 2, 8, 24, 48 hours), remove an aliquot of the this compound solution.

-

Quantification of Reducing Activity: The remaining reducing capacity of the this compound can be quantified. A common method for TCEP involves its reaction with 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's Reagent). TCEP reduces the disulfide bond in DTNB, producing two molecules of the thiol NTB, which has a strong absorbance at 412 nm.

-

Analysis:

-

Prepare a standard curve using freshly prepared TCEP of known concentrations.

-

React the aged this compound aliquots with DTNB according to a standard protocol.

-

Measure the absorbance at 412 nm.

-

Calculate the concentration of active this compound remaining at each time point by comparing to the standard curve.

-

-

Data Interpretation: Plot the percentage of active this compound remaining versus time to determine its stability profile under the tested conditions.

Visualization: Factors Influencing this compound Stability

References

TCEP-Biotin: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(2-carboxyethyl)phosphine-biotin (TCEP-biotin) is a chemoselective probe designed for the specific labeling and enrichment of proteins modified by lysine crotonylation, a recently discovered post-translational modification (PTM) implicated in various cellular processes, including transcriptional regulation. This technical guide provides an in-depth overview of this compound, including its chemical properties, detailed experimental protocols for its application, and data interpretation guidelines to empower researchers in the study of protein crotonylation.

Core Properties of this compound

This compound is a derivative of TCEP, a potent and water-soluble reducing agent, functionalized with a biotin moiety. This design allows for the covalent labeling of crotonylated lysine residues via a Michael addition reaction, followed by highly specific affinity purification using streptavidin-based matrices.

| Property | Value | Reference |

| CAS Number | 2227020-26-8 | [1] |

| Molecular Formula | C25H43N4O9PS | [1][2] |

| Molecular Weight | 606.7 g/mol | [1][2] |

| Purity | ≥95% | |

| Appearance | Crystalline solid | |

| Storage | Store at -20°C | |

| Solubility | DMF: 25 mg/mL, DMSO: 25 mg/mL, Ethanol: 25 mg/mL, PBS (pH 7.2): 0.15 mg/mL |

Mechanism of Action: Labeling of Crotonylated Lysine

The core of this compound's functionality lies in the nucleophilic phosphine group, which selectively attacks the electrophilic β-carbon of the crotonyl group on lysine residues. This results in the formation of a stable covalent bond, effectively tagging the crotonylated protein with biotin.

Figure 1. Mechanism of this compound labeling of a crotonylated lysine residue.

Quantitative Data

The reaction between TCEP and a model crotonylated compound has been characterized, providing insights into the kinetics of the labeling reaction.

| Parameter | Value | Conditions | Reference |

| Second-Order Rate Constant | 6 (± 0.3) x 10⁻⁴ M⁻¹s⁻¹ | Reaction of TCEP with a model crotonylated compound at pH 8. | |

| Optimal pH | 8 | The reaction proceeds cleanly at this pH. | |

| Reaction Time for Detection | As little as 1 hour | For robust incorporation of biotin onto crotonylated histones at 37°C. | |

| Specificity | No reaction with unmodified or acetylated nucleosomes | Even after overnight incubation. |

Experimental Protocols

This section provides detailed protocols for the labeling, enrichment, and detection of crotonylated proteins using this compound.

Protocol 1: Labeling of Crotonylated Proteins in Cell Lysate

-

Cell Lysis:

-

Harvest cells and wash with ice-cold PBS.

-

Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease inhibitors.

-

Sonicate the lysate to shear DNA and reduce viscosity.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

-

-

This compound Labeling:

-

To the clarified cell lysate, add this compound to a final concentration of 4 mM.

-

Incubate the reaction mixture for 1 hour at 37°C with gentle agitation.

-

Protocol 2: Enrichment of Biotinylated Proteins using Streptavidin Beads

-

Bead Preparation:

-

Resuspend streptavidin-conjugated magnetic beads in lysis buffer.

-

Wash the beads three times with lysis buffer to remove preservatives.

-

-

Affinity Capture:

-

Add the prepared streptavidin beads to the this compound labeled cell lysate.

-

Incubate for 2-4 hours at 4°C on a rotator to allow for binding of biotinylated proteins.

-

-

Washing:

-

Pellet the beads using a magnetic stand and discard the supernatant.

-

Wash the beads sequentially with the following buffers to reduce non-specific binding:

-

High-salt wash buffer (e.g., lysis buffer with 500 mM NaCl)

-

Low-salt wash buffer (e.g., lysis buffer with 150 mM NaCl)

-

PBS

-

-

Perform each wash step three times.

-

-

Elution:

-

Elute the captured proteins by boiling the beads in 2X SDS-PAGE loading buffer containing β-mercaptoethanol or DTT for 10 minutes.

-

Alternatively, for mass spectrometry applications, on-bead digestion can be performed.

-

Figure 2. Workflow for the enrichment of this compound labeled proteins.

Protocol 3: Detection by Western Blot

-

SDS-PAGE and Transfer:

-

Separate the eluted proteins on an SDS-PAGE gel.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

-

Blocking:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

-

Streptavidin-HRP Incubation:

-

Incubate the membrane with a streptavidin-HRP conjugate (diluted in blocking buffer) for 1 hour at room temperature.

-

-

Washing:

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection:

-

Add a chemiluminescent HRP substrate and visualize the signal using an appropriate imaging system.

-

Signaling Pathways and Logical Relationships

The use of this compound can help elucidate the role of protein crotonylation in various signaling pathways. For example, it can be used to identify novel crotonylated substrates of histone acetyltransferases (HATs) like p300, which have been shown to possess crotonyltransferase activity.

Figure 3. Logical workflow for identifying substrates of crotonyltransferases using this compound.

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| No or weak signal in Western Blot | Inefficient labeling | Optimize this compound concentration (e.g., 2-5 mM) and incubation time (1-4 hours). Ensure the pH of the lysate is around 7.5-8.0. |

| Low abundance of crotonylated protein | Increase the amount of starting material (cell lysate). | |

| Inefficient pulldown | Ensure sufficient streptavidin bead capacity and proper washing steps. | |

| High background in Western Blot | Non-specific binding to beads | Increase the stringency of the wash buffers (e.g., add detergents like SDS or Triton X-100). Pre-clear the lysate with unconjugated beads. |

| Endogenous biotinylated proteins | Consider using avidin/biotin blocking kits before streptavidin-HRP incubation. | |

| Contaminating proteins in Mass Spectrometry | Non-specific binding to beads | Optimize the washing protocol as described above. |

| Contamination from streptavidin beads | Perform on-bead digestion to minimize elution of streptavidin. Use streptavidin-coated beads with a lower tendency for leaching. |

Conclusion

This compound is a powerful and specific tool for the investigation of protein lysine crotonylation. Its chemoselective reactivity and the high affinity of the biotin-streptavidin interaction enable robust labeling and enrichment of crotonylated proteins from complex biological samples. The protocols and data presented in this guide provide a solid foundation for researchers to successfully employ this compound in their studies and to further unravel the functional significance of this important post-translational modification.

References

Methodological & Application

Application Notes and Protocols for TCEP-Mediated Biotin Labeling of Cysteine Residues in Cell Lysates

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application

The targeted labeling of specific amino acid residues in proteins is a cornerstone of modern proteomics and drug development. Cysteine, with its unique thiol group, provides a reactive handle for covalent modification, enabling the study of protein structure, function, post-translational modifications, and drug-target engagement. This protocol details a method for the biotinylation of cysteine residues within proteins in cell lysates, utilizing Tris(2-carboxyethyl)phosphine (TCEP) as a reducing agent.

TCEP is a highly effective, stable, and odorless reducing agent that efficiently cleaves disulfide bonds, exposing cysteine residues that may be involved in protein structure or redox signaling.[1][2] Unlike thiol-based reducing agents like DTT, TCEP does not contain a free thiol group itself, which prevents it from competing with the cysteine residues for labeling with thiol-reactive probes.[1][3] This characteristic streamlines the workflow by often eliminating the need for a separate removal step before labeling.[1]

Biotinylation of these exposed cysteines with a thiol-reactive biotin probe (e.g., maleimide-biotin) allows for the subsequent detection, enrichment, and identification of these proteins. This technique is invaluable for:

-

Identifying redox-sensitive proteins: Comparing the biotinylation profiles of lysates under different redox conditions can reveal proteins regulated by oxidative stress.

-

Profiling enzyme activity: Labeling active site cysteines in certain enzyme classes can serve as a proxy for their activity.

-

Drug target identification and validation: Assessing changes in cysteine reactivity upon drug treatment can help identify covalent drug targets and off-targets.

-

Proteome-wide reactivity profiling: Mapping the reactive cysteinome provides insights into the functional state of the proteome.

Experimental Protocol: TCEP-Mediated Cysteine Biotinylation

This protocol provides a general framework for the biotin labeling of reduced cysteine residues in cell lysates. Optimization may be required depending on the cell type, protein of interest, and downstream application.

Materials:

-

Cells of interest

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Lysis Buffer (e.g., RIPA buffer, or a buffer compatible with downstream analysis, supplemented with protease and phosphatase inhibitors)

-

TCEP hydrochloride (stock solution, e.g., 500 mM in water)

-

Thiol-reactive biotin probe (e.g., Maleimide-PEG2-Biotin, stock solution in DMSO)

-

Quenching solution (e.g., DTT or L-cysteine)

-

Streptavidin-agarose or magnetic beads for enrichment

-

Wash buffers

-

Elution buffer (e.g., SDS-PAGE sample buffer for Western blotting, or a buffer compatible with mass spectrometry)

Procedure:

-

Cell Lysis:

-

Harvest cells and wash them twice with ice-cold PBS.

-

Lyse the cell pellet in an appropriate lysis buffer on ice for 30 minutes with gentle agitation.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant to a new tube and determine the protein concentration using a standard protein assay (e.g., BCA assay).

-

-

Protein Reduction:

-

Dilute the protein lysate to a final concentration of 1-5 mg/mL with lysis buffer.

-

Add TCEP to a final concentration of 5 mM.

-

Incubate for 30 minutes at 55°C or room temperature with gentle shaking to reduce disulfide bonds.

-

-

Biotin Labeling:

-

Add the thiol-reactive biotin probe (e.g., Maleimide-PEG2-Biotin) to a final concentration of 50-100 µM. The optimal concentration should be determined empirically.

-

Incubate for 1-2 hours at room temperature with gentle rotation, protected from light.

-

-

Quenching:

-

Quench the labeling reaction by adding a quenching solution (e.g., DTT to a final concentration of 10 mM or L-cysteine to 5 mM) and incubate for 15-30 minutes at room temperature.

-

-

Sample Preparation for Downstream Analysis:

-

For Western Blot Analysis: Add SDS-PAGE sample buffer to the quenched lysate, boil for 5-10 minutes, and proceed with gel electrophoresis and Western blotting using streptavidin-HRP for detection.

-

For Mass Spectrometry (Enrichment):

-

Precipitate the proteins using methods like methanol/chloroform precipitation to remove excess reagents.

-

Resuspend the protein pellet in a buffer suitable for enzymatic digestion (e.g., 8 M urea in 50 mM ammonium bicarbonate).

-

Proceed with in-solution trypsin digestion.

-

Enrich the biotinylated peptides using streptavidin beads.

-

Wash the beads extensively to remove non-biotinylated peptides.

-

Elute the biotinylated peptides for LC-MS/MS analysis.

-

-

Quantitative Data Summary

The following tables provide examples of how quantitative data from TCEP-mediated biotin labeling experiments can be presented.

Table 1: Optimization of TCEP Concentration for Protein Reduction

| TCEP Concentration (mM) | Biotinylation Signal (Arbitrary Units) | Number of Biotinylated Peptides Identified (MS) |

| 0 | 100 | 50 |

| 1 | 350 | 250 |

| 5 | 850 | 900 |

| 10 | 870 | 920 |

| 20 | 860 | 910 |

Table 2: Comparison of Enrichment Strategies for Biotinylated Proteins/Peptides

| Enrichment Level | Total Proteins Identified | Biotinylated Proteins Identified | Enrichment Specificity (%) |

| Protein-level | 1500 | 450 | 30 |

| Peptide-level | 2500 | 800 | 32 |

Diagrams

Caption: Workflow for TCEP-mediated biotin labeling of cysteines in cell lysates.

Caption: Mechanism of cysteine reduction by TCEP and subsequent biotin labeling.

References

TCEP-Biotin: A Chemoselective Probe for Advancing Protein Crotonylation Research

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Abstract

Protein crotonylation, a recently identified post-translational modification (PTM), is increasingly recognized for its significant role in cellular regulation and disease pathogenesis. The study of this modification has been greatly advanced by the development of chemical tools that enable its specific detection and enrichment. This document provides detailed application notes and protocols for the use of Tris(2-carboxyethyl)phosphine-biotin (TCEP-biotin), a chemoselective probe for labeling and analyzing protein crotonylation. This compound offers a specific and covalent method for tagging crotonylated proteins, facilitating their enrichment and identification through mass spectrometry-based proteomics and biochemical assays.

Introduction

Protein crotonylation is the acylation of lysine residues by a crotonyl group. This modification has been implicated in a variety of cellular processes, including gene transcription and metabolism. The structural uniqueness of the crotonyl group, particularly its α,β-unsaturated carbonyl moiety, distinguishes it from other lysine acylations like acetylation and malonylation. This unique chemical feature allows for its selective reaction with specific chemical probes.

A serendipitous discovery revealed that Tris(2-carboxyethyl)phosphine (TCEP), a common reducing agent, can undergo a conjugate addition reaction with the crotonyl group on lysine residues.[1][2] This finding led to the development of a biotinylated TCEP analog, this compound, as a chemical probe for studying protein crotonylation.[1][3][4] this compound covalently attaches a biotin tag to crotonylated proteins, enabling their detection and enrichment using avidin or streptavidin-based affinity purification methods. This approach complements antibody-based methods, offering a potentially more uniform and less epitope-occlusion-sensitive tool for crotonylome analysis.

Principle of this compound Labeling

The core of the this compound methodology lies in the specific chemical reaction between the phosphine group of TCEP and the α,β-unsaturated carbonyl of the crotonyl group. This Michael-type addition results in a stable covalent adduct, effectively tagging the crotonylated lysine residue with biotin.

Caption: Covalent labeling of a crotonylated protein with this compound.

Applications in Protein Crotonylation Studies

This compound is a versatile tool with several key applications in the study of protein crotonylation:

-

Detection of Crotonylated Proteins: Labeled proteins can be detected via western blotting using streptavidin-conjugated enzymes (e.g., HRP) or fluorophores.

-

Enrichment for Proteomic Analysis: Biotin-tagged proteins or peptides can be efficiently enriched from complex biological samples using streptavidin-coated beads, enabling the identification of crotonylation sites by mass spectrometry.

-

Biochemical Assays: The specific labeling allows for the development of assays to study the enzymes that write (crotonyltransferases) and erase (decrotonylases) this modification.

Experimental Protocols

Here, we provide detailed protocols for the labeling of crotonylated proteins in cell lysates and the subsequent enrichment for proteomic analysis.

Protocol 1: this compound Labeling of Proteins in Cell Lysate

Materials:

-

Cells of interest

-

Lysis buffer (e.g., RIPA buffer supplemented with protease and deacetylase inhibitors)

-

This compound probe (stock solution in DMSO or water)

-

Dithiothreitol (DTT) or other reducing agents (for control experiments)

-

Streptavidin-HRP conjugate for western blotting

-

SDS-PAGE gels and western blotting apparatus

Procedure:

-

Cell Lysis: Harvest cells and prepare a clarified cell lysate using a suitable lysis buffer. Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA). It is crucial to avoid reducing agents like DTT or TCEP in the lysis buffer as they can interfere with the labeling reaction.

-

Labeling Reaction:

-

In a microcentrifuge tube, dilute the cell lysate to a final concentration of 1-2 mg/mL.

-

Add this compound to a final concentration of 1-5 mM. The optimal concentration should be determined empirically.

-

Incubate the reaction at 37°C for 1-2 hours with gentle agitation.

-

-

Negative Control: Prepare a parallel reaction where this compound is omitted or replaced with a non-biotinylated TCEP to control for non-specific binding of streptavidin.

-

Sample Preparation for Western Blot:

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Boil the samples at 95°C for 5-10 minutes.

-

-

Western Blot Analysis:

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with a streptavidin-HRP conjugate to detect biotinylated proteins.

-

Wash the membrane and develop with an appropriate chemiluminescent substrate.

-

Protocol 2: Enrichment of this compound Labeled Peptides for Mass Spectrometry

Materials:

-

This compound labeled protein sample (from Protocol 1)

-

Urea

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Trypsin (mass spectrometry grade)

-

Streptavidin-coated magnetic beads

-

Wash buffers (e.g., high salt, low salt, and urea-containing buffers)

-

Elution buffer (e.g., containing formic acid and acetonitrile)

-

C18 desalting columns

Procedure:

-

Protein Denaturation, Reduction, and Alkylation:

-

To the labeled protein lysate, add urea to a final concentration of 8 M.

-

Reduce disulfide bonds by adding DTT to a final concentration of 5 mM and incubating at 37°C for 30 minutes.

-

Alkylate free thiols by adding IAA to a final concentration of 15 mM and incubating in the dark at room temperature for 30 minutes.

-

-

Proteolytic Digestion:

-

Dilute the urea concentration to less than 2 M with an appropriate buffer (e.g., 50 mM ammonium bicarbonate).

-

Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio and incubate overnight at 37°C.

-

-

Enrichment of Biotinylated Peptides:

-

Acidify the peptide solution with formic acid.

-

Incubate the peptide solution with pre-washed streptavidin-coated magnetic beads for 1-2 hours at room temperature with rotation.

-

Wash the beads extensively with a series of buffers to remove non-specifically bound peptides. A typical wash series includes:

-

2 washes with 1 M NaCl

-

2 washes with 2 M Urea in 50 mM ammonium bicarbonate

-

2 washes with 50 mM ammonium bicarbonate

-

-

-

Elution and Sample Preparation for LC-MS/MS:

-

Elute the biotinylated peptides from the beads using a solution of 50-80% acetonitrile and 0.1-1% formic acid.

-

Dry the eluted peptides in a vacuum centrifuge.

-

Resuspend the peptides in a buffer suitable for mass spectrometry (e.g., 0.1% formic acid in water) and desalt using a C18 column.

-

-

LC-MS/MS Analysis: Analyze the enriched peptides by high-resolution mass spectrometry to identify the crotonylated proteins and their modification sites.

Caption: Experimental workflow for proteomic analysis of protein crotonylation.

Quantitative Data Summary

While comprehensive quantitative proteomics studies solely relying on this compound are still emerging, the principles of quantitative mass spectrometry can be readily applied. Below is a hypothetical table structure for presenting quantitative data from a this compound enrichment experiment comparing two conditions (e.g., control vs. treated).

| Protein | Gene | UniProt ID | Peptide Sequence | Fold Change (Treated/Control) | p-value |

| Histone H3.1 | HIST1H3A | P68431 | K(crotonyl)SAPTGGVKKPHR | 2.5 | 0.012 |

| Enolase 1 | ENO1 | P06733 | AGFAGK(crotonyl)K(crotonyl)VIGMDVAASEFFR | -1.8 | 0.045 |

| ... | ... | ... | ... | ... | ... |

This table is for illustrative purposes only and does not represent actual experimental data.

Signaling Pathways and Crotonylation

Protein crotonylation has been shown to be involved in various signaling pathways, particularly in the regulation of gene expression through histone modifications. Histone crotonylation, found at active gene promoters, is thought to directly stimulate transcription. The enzymes involved in adding and removing this mark, such as the acetyltransferase p300, are key components of cellular signaling networks.

Caption: Simplified pathway of histone crotonylation in transcriptional regulation.

Conclusion

This compound is a powerful and specific chemical probe for the investigation of protein crotonylation. Its ability to covalently label crotonylated proteins enables a range of applications from simple detection to comprehensive proteomic profiling. The protocols and information provided herein offer a solid foundation for researchers to incorporate this valuable tool into their studies of this important post-translational modification. As research in this area continues to grow, this compound will undoubtedly play a crucial role in unraveling the complexities of the crotonylome and its impact on biology and disease.

References

Application Notes and Protocols for TCEP-Biotin Conjugation Strategies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to utilizing Tris(2-carboxyethyl)phosphine (TCEP) in biotin conjugation workflows. TCEP is a powerful and versatile reducing agent that plays a crucial role in two primary strategies: the biotinylation of molecules via reduction of disulfide bonds and the cleavage of biotin tags from molecules labeled with thiol-cleavable biotin reagents.

Introduction to TCEP in Bioconjugation

Tris(2-carboxyethyl)phosphine (TCEP) is a highly effective, odorless, and stable reducing agent for cleaving disulfide bridges in aqueous solutions.[1][2] Its selectivity for disulfide bonds and stability over a wide pH range make it a valuable tool in protein biochemistry and bioconjugation.[2][3] In the context of biotinylation, TCEP is primarily used in two distinct applications:

-

Reduction of Protein Disulfide Bonds for Thiol-Reactive Biotinylation: Many proteins, particularly antibodies and extracellular proteins, contain stable disulfide bonds that are critical to their tertiary structure.[1] To label these proteins at cysteine residues, these disulfide bonds must first be reduced to expose free sulfhydryl (-SH) groups. TCEP is an ideal reagent for this purpose, as it efficiently reduces disulfides without introducing a thiol-containing compound that could compete in the subsequent labeling reaction.

-

Cleavage of Thiol-Cleavable Biotin Linkers: In affinity purification workflows, the extremely strong interaction between biotin and streptavidin can make the elution of biotinylated molecules challenging, often requiring harsh, denaturing conditions. Thiol-cleavable biotin reagents, which contain a disulfide bond within their linker arm, offer an elegant solution. After capturing the biotinylated protein on streptavidin beads, the disulfide bond in the linker can be cleaved with TCEP, releasing the protein of interest under mild conditions.

Part 1: Protocol for TCEP-Mediated Reduction and Thiol-Reactive Biotinylation

This protocol details the steps for reducing protein disulfide bonds with TCEP and subsequently labeling the exposed thiols with a maleimide-functionalized biotin reagent.

Experimental Workflow: TCEP Reduction and Maleimide-Biotin Labeling

Caption: Workflow for protein biotinylation using TCEP reduction followed by maleimide chemistry.

Materials

-

Protein of interest (in an amine-free buffer like PBS, pH 6.5-7.5)

-

TCEP hydrochloride (TCEP-HCl)

-

1 M NaOH for pH adjustment

-

Maleimide-activated biotin reagent (e.g., Maleimide-PEG-Biotin)

-

Anhydrous DMSO or DMF

-

Desalting columns

-

Reaction tubes

Preparation of Reagents

-

0.5 M TCEP Stock Solution (pH 7.0):

-

Dissolve TCEP-HCl in molecular biology grade water to a concentration of 0.5 M.

-

The initial pH will be acidic (~2.5). Adjust the pH to 7.0 with 10 N NaOH.

-

Aliquot and store at -20°C for up to 3 months. Avoid repeated freeze-thaw cycles.

-

-

10 mM Maleimide-Biotin Stock Solution:

-

Immediately before use, dissolve the maleimide-activated biotin reagent in anhydrous DMSO or DMF to a concentration of 10 mM. Maleimide groups can hydrolyze in aqueous solutions, so it is crucial to prepare this solution fresh.

-

Experimental Protocol

-

Protein Preparation:

-

Dissolve or buffer exchange the protein into an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.5-7.5) at a concentration of 1-10 mg/mL.

-

-

Reduction of Disulfide Bonds:

-

Add the 0.5 M TCEP stock solution to the protein solution to achieve a final concentration of 5-50 mM. A 10-fold molar excess of TCEP over the protein is a good starting point.

-

Incubate the reaction mixture for 30-60 minutes at room temperature.

-

-

Removal of Excess TCEP (Recommended):

-

While TCEP does not contain a thiol group, it can react with maleimides under certain conditions, which can reduce labeling efficiency. Therefore, it is recommended to remove excess TCEP.

-

Equilibrate a desalting column with the reaction buffer.

-

Apply the protein-TCEP mixture to the column and collect the protein-containing fractions.

-

-

Biotinylation Reaction:

-

Immediately after collecting the reduced protein, add the freshly prepared 10 mM maleimide-biotin stock solution. A 10- to 20-fold molar excess of the biotin reagent over the protein is typically recommended.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C. Protect the reaction from light if using a fluorescent biotin derivative.

-

-

Purification of Biotinylated Protein:

-

Remove unreacted maleimide-biotin by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer.

-

The purified biotinylated protein is now ready for use in downstream applications.

-

Quantitative Data Summary

| Parameter | Recommended Range | Notes |

| Protein Concentration | 1-10 mg/mL | Higher concentrations can improve reaction efficiency. |

| TCEP Final Concentration | 5-50 mM | Sufficient molar excess is needed to drive the reduction. |

| Reduction Incubation | 30-60 min at RT | Allows for complete cleavage of disulfide bonds. |

| Maleimide-Biotin Molar Excess | 10-20 fold | Ensures efficient labeling of available thiol groups. |

| Labeling Incubation | 1-2 hours at RT or overnight at 4°C | Longer incubation at lower temperatures can be beneficial for sensitive proteins. |

| Reaction pH | 6.5 - 7.5 | Optimal for maleimide reaction with thiols while minimizing hydrolysis. |

Part 2: Protocol for TCEP-Mediated Cleavage of Thiol-Cleavable Biotin

This protocol describes the elution of biotinylated proteins from streptavidin affinity resins using TCEP to cleave a disulfide-containing biotin linker (e.g., NHS-SS-Biotin).

Experimental Workflow: Affinity Purification and TCEP Elution

Caption: Workflow for TCEP-based elution of proteins labeled with a thiol-cleavable biotin linker.

Materials

-

Streptavidin-coated magnetic beads or agarose resin

-

Biotinylated sample (labeled with a thiol-cleavable biotin reagent like NHS-SS-Biotin)

-

Wash buffers (e.g., PBS with 0.1% Tween-20)

-

TCEP hydrochloride (TCEP-HCl)

-

Elution buffer (e.g., 50 mM Ammonium Bicarbonate)

-

Iodoacetamide (IAA) (optional, for proteomics applications)

Experimental Protocol

-

Capture of Biotinylated Proteins:

-

Incubate your cell lysate or protein mixture containing the thiol-cleavably biotinylated proteins with streptavidin beads according to the bead manufacturer's protocol. This is typically done for 1-4 hours at 4°C with gentle rotation.

-

Wash the beads extensively with wash buffer to remove non-specifically bound proteins. Perform at least 3-5 washes.

-

-

Elution with TCEP:

-

Prepare an elution buffer containing 20-50 mM TCEP. For mass spectrometry applications, a volatile buffer like ammonium bicarbonate is often used.

-

Resuspend the washed beads in the TCEP elution buffer.

-

Incubate for 30-60 minutes at a temperature between 37°C and 55°C with shaking. The elevated temperature can enhance cleavage efficiency.

-

-

Collection of Eluted Proteins:

-

Separate the beads from the supernatant using a magnet or centrifugation.

-

Carefully collect the supernatant, which now contains your protein of interest, free from the biotin tag.

-

-

Downstream Processing (Optional):

-

For applications like mass spectrometry, it is often beneficial to prevent the reformation of disulfide bonds. This can be achieved by alkylating the newly formed free thiols.

-

Add iodoacetamide (IAA) to the eluate to a final concentration of ~50 mM and incubate for 30 minutes in the dark at room temperature.

-

Excess IAA can be quenched by adding a small amount of TCEP.

-

Quantitative Data Summary

| Parameter | Recommended Range | Notes |

| TCEP Elution Concentration | 20-50 mM | Ensures efficient cleavage of the disulfide linker. |

| Elution Temperature | 37-55°C | Higher temperatures can improve the speed and efficiency of cleavage. |

| Elution Time | 30-60 minutes | Generally sufficient for complete release of the protein. |

| IAA Concentration (Optional) | ~50 mM | For alkylating free thiols to prevent disulfide bond reformation. |

Troubleshooting

| Problem | Possible Cause | Recommended Solution |

| Low Biotinylation Efficiency (Protocol 1) | Incomplete reduction of disulfide bonds. | Increase TCEP concentration or incubation time. Ensure TCEP stock solution is fresh and properly pH-adjusted. |

| Hydrolyzed maleimide-biotin reagent. | Prepare the maleimide-biotin stock solution fresh in anhydrous solvent (DMSO/DMF) immediately before use. | |

| TCEP interference with maleimide reaction. | Remove excess TCEP using a desalting column before adding the maleimide-biotin reagent. | |

| Poor Protein Recovery After Elution (Protocol 2) | Incomplete cleavage of the biotin linker. | Increase TCEP concentration, incubation time, or temperature during elution. Ensure elution buffer pH is suitable. |

| Protein precipitation after elution. | Eluted proteins may aggregate. Consider including mild detergents or chaotropic agents in the elution buffer if compatible with downstream applications. | |

| Antibody Aggregation | Over-reduction of the antibody. | Titrate the TCEP concentration and incubation time to find the optimal conditions that reduce inter-chain disulfides without disrupting critical intra-chain bonds. |

References

TCEP-Biotin Applications in Mass Spectrometry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(2-carboxyethyl)phosphine (TCEP) is a powerful and stable reducing agent widely used in proteomics to cleave disulfide bonds in proteins and peptides. In mass spectrometry-based applications, TCEP is frequently employed in conjunction with biotinylating reagents to investigate protein structure, function, and post-translational modifications (PTMs), particularly those involving cysteine residues. This document provides detailed application notes and protocols for leveraging TCEP and biotinylation in mass spectrometry workflows, with a focus on redox proteomics and the identification of protein-protein interactions.

The synergy between TCEP's efficient reduction of disulfide bonds and the high-affinity interaction between biotin and streptavidin enables the specific enrichment and subsequent identification of target proteins or peptides.[1] This is particularly valuable in complex biological samples where the proteins of interest may be of low abundance. Methodologies such as the "biotin switch technique" and other differential alkylation strategies utilize TCEP to uncover the redox state of cysteine residues, providing insights into cellular signaling and oxidative stress.[2][3][4]

Key Applications

-

Redox Proteomics: Identification and quantification of reversibly oxidized cysteine residues (e.g., sulfenic acids, S-nitrosothiols, disulfides).

-

Protein-Protein Interaction Studies: Proximity-based labeling techniques like BioID, where biotinylation is used to capture interacting partners.

-

Affinity Purification-Mass Spectrometry (AP-MS): Enrichment of biotinylated proteins or peptides for subsequent identification and quantification.

-

Structural Proteomics: Probing protein accessibility and conformation by differential labeling of cysteine residues.

Data Presentation: Quantitative Insights from TCEP-Biotin Mass Spectrometry

The following tables summarize quantitative data from representative studies employing TCEP and biotinylation for mass spectrometry analysis.

| Application | Method | Sample Type | Number of Identified Proteins/Peptides | Key Finding | Reference |

| Newly Synthesized Proteins | DiDBiT (Direct Detection of Biotin-containing Tags) | HEK 293T cells | 1817 newly synthesized proteins (from 4217 biotin-AHA-modified peptides) | DiDBiT improves direct detection of biotinylated proteins ~200-fold compared to conventional methods. | [5] |

| Redox Proteomics (S-sulfhydration) | Biotin Thiol Assay (BTA) | Mouse cells | Identification of numerous S-sulfhydrated proteins. | TCEP is used to selectively elute persulfidated proteins from avidin columns for identification. | |

| Redox Proteomics (Thiol Oxidation) | OxICAT (Isotope-Coded Affinity Tags) | Various (bacteria, yeast, mammalian cells) | Site-specific stoichiometric measurement of thiol oxidation. | TCEP (or DTT) is used to reduce oxidized thiols for subsequent labeling and quantification. |

Experimental Protocols

Protocol 1: Biotin Switch Technique for Identification of Reversibly Oxidized Cysteines

This protocol is adapted from methodologies used for identifying S-nitrosated or other reversibly oxidized cysteine residues.

1. Sample Preparation and Blocking of Free Thiols: a. Lyse cells or tissues in a suitable buffer containing a thiol-blocking agent, such as N-ethylmaleimide (NEM) or methyl methanethiosulfonate (MMTS), to block all reduced cysteine residues. b. Precipitate the proteins to remove excess blocking agent.

2. Reduction of Reversibly Oxidized Cysteines: a. Resuspend the protein pellet in a buffer containing a reducing agent specific to the modification of interest (e.g., ascorbate for S-nitrosothiols) or a general reducing agent like TCEP for all reversible modifications. b. Incubate to selectively reduce the oxidized cysteine residues, exposing new free thiol groups.

3. Biotinylation of Newly Exposed Thiols: a. Add a thiol-reactive biotinylating reagent, such as biotin-HPDP (N-[6-(Biotinamido)hexyl]-3'-(2'-pyridyldithio)propionamide) or iodoacetyl-biotin. b. Incubate to label the newly reduced cysteine residues with biotin. c. Quench the reaction and precipitate the proteins to remove excess biotinylating reagent.

4. Protein Digestion: a. Resuspend the biotinylated protein sample in a denaturing buffer (e.g., 8 M urea). b. Reduce any remaining disulfide bonds with TCEP (e.g., 10 mM final concentration, 37°C for 60 minutes). c. Alkylate all cysteine residues with iodoacetamide (IAM) to prevent disulfide bond reformation. d. Dilute the sample to reduce the urea concentration (<2 M) and digest with trypsin overnight at 37°C.

5. Enrichment of Biotinylated Peptides: a. Acidify the digest and desalt the peptides using a C18 column. b. Incubate the desalted peptides with streptavidin-conjugated beads to capture the biotinylated peptides. c. Wash the beads extensively to remove non-specifically bound peptides.

6. Elution and Mass Spectrometry Analysis: a. Elute the biotinylated peptides from the beads. If using a cleavable linker, elution can be achieved with a reducing agent like TCEP or DTT. For standard biotin-streptavidin interactions, harsh denaturing conditions or on-bead digestion may be necessary. b. Analyze the eluted peptides by LC-MS/MS to identify the modified proteins and the specific sites of biotinylation.

Protocol 2: General Workflow for Affinity Purification of Biotinylated Proteins

This protocol outlines a general procedure for enriching biotinylated proteins from a complex mixture for subsequent mass spectrometry analysis.

1. Protein Biotinylation: a. Label your protein of interest or interacting partners using a suitable biotinylation strategy (e.g., NHS-biotin for primary amines, maleimide-biotin for thiols, or enzymatic biotinylation).

2. Cell Lysis and Protein Extraction: a. Lyse the cells in a buffer compatible with downstream affinity purification.

3. Affinity Purification: a. Incubate the protein lysate with streptavidin-coated magnetic or agarose beads to capture the biotinylated proteins. b. Wash the beads multiple times with appropriate wash buffers to remove non-specific binders.

4. Elution or On-Bead Digestion: a. Elution: If using a cleavable biotin linker (e.g., containing a disulfide bond), incubate the beads with a TCEP solution to release the bound proteins. b. On-Bead Digestion: Alternatively, resuspend the beads in a digestion buffer. Reduce the proteins with TCEP and alkylate with IAM directly on the beads, followed by trypsin digestion.

5. Sample Preparation for Mass Spectrometry: a. Collect the eluted proteins or the supernatant containing the digested peptides. b. Desalt the peptide mixture using a C18 solid-phase extraction column. c. Dry the peptides and reconstitute in a buffer suitable for LC-MS/MS analysis.

6. Mass Spectrometry Analysis: a. Analyze the peptide sample using a high-resolution mass spectrometer to identify the enriched proteins.

Visualizations: Workflows and Pathways

Caption: Workflow for the Biotin Switch Technique.

Caption: General Affinity Purification-Mass Spectrometry Workflow.

Caption: TCEP-mediated reduction of a protein disulfide bond.

References

- 1. Thiol-Cleavable Biotin for Chemical and Enzymatic Biotinylation and Its Application to Mitochondrial TurboID Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thiol Redox Proteomics: Characterization of Thiol-based Post-Translational Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Mass Spectrometry-Based Methods for Identifying Oxidized Proteins in Disease: Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Application Notes and Protocol for the Enrichment of Cysteine-Containing Peptides via TCEP Reduction and Biotinylation

Application Notes

The targeted analysis of specific peptide subsets from complex biological samples is a cornerstone of modern proteomics. Cysteine-containing peptides are of particular interest as they can indicate protein conformation, redox status, and are often involved in enzymatic activity and protein-protein interactions. This protocol details a robust method for the enrichment of these peptides using a two-step chemical biology approach: the reduction of disulfide bonds by Tris(2-carboxyethyl)phosphine (TCEP), followed by the specific labeling of the newly exposed cysteine residues with a biotin-containing reagent.

The term "TCEP-biotin protocol" in this context refers to a workflow where TCEP is a critical reagent for reduction, followed by biotinylation, rather than a single "this compound" labeling reagent. TCEP is a highly effective, odorless, and stable reducing agent that efficiently cleaves disulfide bonds in proteins and peptides under mild conditions. Following reduction, the free sulfhydryl groups on cysteine residues are then available for covalent modification. This protocol utilizes a thiol-reactive biotinylation reagent, such as biotin-maleimide, which specifically reacts with these free cysteines to form a stable thioether bond.

Once biotinylated, these peptides can be efficiently captured and enriched using streptavidin- or neutravidin-conjugated beads, which exhibit an exceptionally high affinity for biotin. This affinity purification step allows for the selective isolation of the cysteine-containing peptides from the vast excess of non-cysteine-containing peptides in the sample. The enriched peptides can then be eluted and analyzed by mass spectrometry (MS) to identify the proteins of origin and the specific sites of cysteine modification. This method is highly applicable in various research areas, including redox proteomics, drug target identification, and the characterization of post-translational modifications.

Data Presentation

The following table summarizes representative data from studies employing similar peptide-level enrichment strategies, highlighting the efficiency of identifying biotinylated peptides.

| Enrichment Strategy | Total Proteins Identified | Total Peptides Identified | Biotinylated Peptides Identified (%) | Reference |

| Peptide-Level Enrichment (Streptavidin) | 92 | 152 | ~90% | [1] |

| Direct Detection (DiDBiT) | 2185 | 10715 | >95% | [2] |